2-(Thiazol-2-yl)but-3-yn-2-ol
Overview
Description
2-(Thiazol-2-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C7H7NOS and its molecular weight is 153.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(Thiazol-2-yl)but-3-yn-2-ol is the NF-κB inducing kinase (NIK). NIK plays a crucial role in the non-canonical NF-κB pathway, which is involved in immune response regulation .
Mode of Action
This compound acts as a potent inhibitor of NIK. By inhibiting NIK, it prevents the activation of the non-canonical NF-κB pathway, thereby modulating immune responses .
Biochemical Pathways
The compound affects the non-canonical NF-κB pathway. Under normal conditions, NIK activates this pathway, leading to the production of various inflammatory cytokines. By inhibiting NIK, this compound reduces the production of these cytokines, thereby modulating inflammation .
Pharmacokinetics
It has been noted that the pharmacokinetics of this compound are satisfactory
Result of Action
The inhibition of NIK by this compound leads to a decrease in the production of inflammatory cytokines. This can result in the alleviation of symptoms in conditions characterized by excessive inflammation .
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)but-3-yn-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-3-7(2,9)6-8-4-5-10-6/h1,4-5,9H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFOOAPKUJAIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C1=NC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the 2-(Thiazol-2-yl)but-3-yn-2-ol moiety contribute to the inhibitory activity of the investigated compounds against NIK?
A1: While the paper doesn't explicitly detail the specific interactions of the this compound moiety with NIK, it highlights that this group, along with others, was introduced through a structure-based drug design approach. [] This suggests that the researchers utilized computational modeling and information about NIK's active site to incorporate this specific moiety into the designed compounds.
Q2: What are the potential advantages of targeting NIK for the treatment of psoriasis, as suggested by this study?
A2: The study demonstrates that inhibiting NIK with compounds containing the this compound moiety leads to a reduction in psoriasis-like symptoms in a mouse model. [] This suggests that NIK plays a crucial role in the inflammatory pathways driving psoriasis development. The potential advantages of targeting NIK in this context include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.